molecular formula C5H5N3O2 B052811 4-Nitropyridin-2-amine CAS No. 4487-50-7

4-Nitropyridin-2-amine

Cat. No. B052811
CAS RN: 4487-50-7
M. Wt: 139.11 g/mol
InChI Key: DBDHHHBAZZYVJG-UHFFFAOYSA-N
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Patent
US08513421B2

Procedure details

N-(4-methoxybenzyl)-4-nitropyridin-2-amine (Int-21, 27.8 g, 0.11 mol) and anisole (13 mL, 0.12 mol) were dissolved in trifluoroacetic acid (112 mL) and heated at 80° C. for 2 h. The reaction mixture was allowed to cool to rt and concentrated. Trituration of the resulting residue with EtOAc and hexanes produced a light yellow solid that was isolated via filtration. The filtrate was allowed to stand overnight and a second crop of crystals was obtained. The combined batches of solids were dissolved in 1N NaOH (250 mL) and extracted with EtOAc (2×250 mL). The combined organic solutions were dried over magnesium sulfate, filtered and concentrated to give 4-nitropyridin-2-amine as an orange solid (10.2 g, 67%). LCMS: (FA) ES+ 140; 1H NMR (400 MHz, CD3OD) δ ppm 8.15 (dd, J=5.7, 0.6 Hz, 1H), 7.23 (dd, J=2.0, 0.6 Hz, 1H), 7.20 (dd, J=5.7, 2.0 Hz, 1H).
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=CC(C[NH:8][C:9]2[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][N:10]=2)=CC=1.C1(OC)C=CC=CC=1>FC(F)(F)C(O)=O.[OH-].[Na+]>[N+:15]([C:13]1[CH:12]=[CH:11][N:10]=[C:9]([NH2:8])[CH:14]=1)([O-:17])=[O:16] |f:3.4|

Inputs

Step One
Name
Quantity
27.8 g
Type
reactant
Smiles
COC1=CC=C(CNC2=NC=CC(=C2)[N+](=O)[O-])C=C1
Name
Quantity
13 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
112 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Trituration of the resulting residue with EtOAc and hexanes produced a light yellow solid
CUSTOM
Type
CUSTOM
Details
that was isolated via filtration
CUSTOM
Type
CUSTOM
Details
a second crop of crystals was obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.